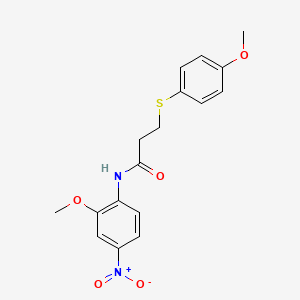

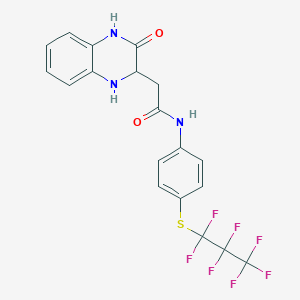

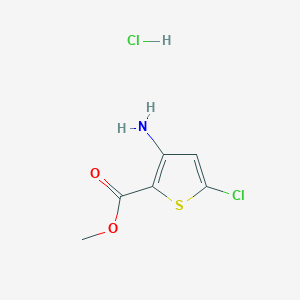

![molecular formula C20H24N4O3 B2973374 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034254-43-6](/img/structure/B2973374.png)

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Compound X reveals its intricate arrangement of atoms. The 3D conformation is crucial for understanding its interactions with biological targets. Computational methods, such as density functional theory (DFT), can predict the optimized geometry, bond lengths, and angles. The B3LYP/6–311++G level of theory has been employed for such calculations .

Applications De Recherche Scientifique

Crystal and Molecular Structures

The compound's crystal and molecular structures have been a subject of study, as seen in the research of A. Richter et al. (2023). They reported the structures of a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product in the synthesis of an antitubercular agent. This study provides insights into the structural properties of related compounds (Richter et al., 2023).

Pharmacological Properties

The pharmacological properties of similar compounds have been extensively researched. For instance, D. Carini et al. (1991) investigated a series of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles. These compounds demonstrated significant antihypertensive effects upon oral administration (Carini et al., 1991).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, similar in structure to the target compound, have been synthesized as potential antiulcer agents. J. Starrett et al. (1989) explored these compounds for their antisecretory and cytoprotective properties, though they did not show significant antisecretory activity in certain models (Starrett et al., 1989).

5-HT3 Receptor Antagonists

M. Ohta et al. (1996) synthesized a series of fused imidazole derivatives, including N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide. These compounds were evaluated as 5-HT3 receptor antagonists, potentially useful for the treatment of irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Antioxidant Activity

A study by I. Tumosienė et al. (2019) on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally related to the target compound, revealed potent antioxidant activities. Some of these derivatives demonstrated higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Antiprotozoal Agents

Research by M. Ismail et al. (2004) on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a related compound, demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. This highlights the potential of such compounds as antiprotozoal agents (Ismail et al., 2004).

Mécanisme D'action

Target of action

The compound contains an indole nucleus , which is found in many important synthetic drug molecules. Indole derivatives are known to bind with high affinity to multiple receptors , which could be potential targets of this compound.

Mode of action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical pathways

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of action

Given the wide range of biological activities of indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

Orientations Futures

: Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., … & Issa, L. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11. Read more : Molecular geometries of the studied compounds were fully optimized with the use of DFT methods on the B3LYP/6–311++G** level of theory in the Gaussian 09 set of codes. Read more

Propriétés

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-12-21-17-7-6-13(8-18(17)22-12)20(26)23-14-9-19(25)24(11-14)15-4-3-5-16(10-15)27-2/h3-5,10,13-14H,6-9,11H2,1-2H3,(H,21,22)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBYJDSJUFCDNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

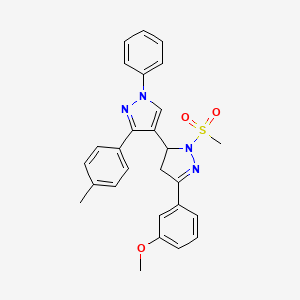

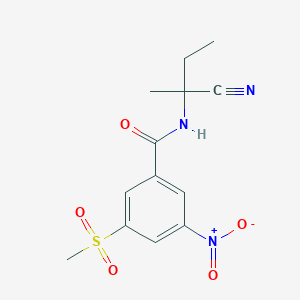

![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)

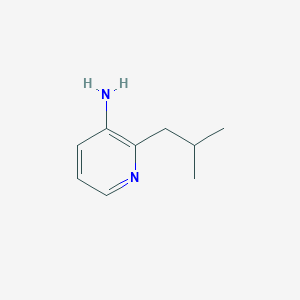

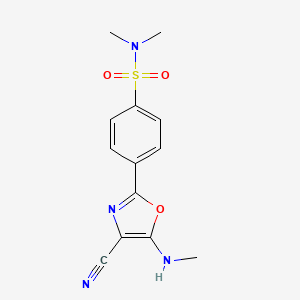

![[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2973296.png)

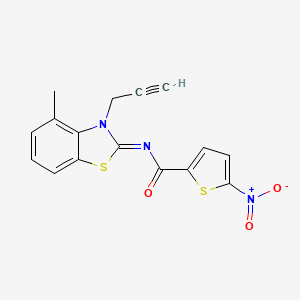

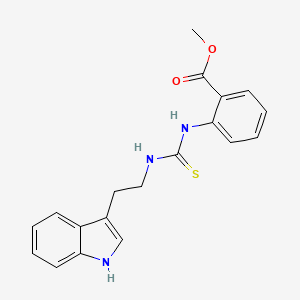

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)